Nitroacetamide

Descripción general

Descripción

Synthesis Analysis

Nitroacetamide is mainly used for the preparation of nitroglycerin, nitrated fatty acid, and other explosives precursor compounds . One of the commonly used methods for preparing nitroacetamide is the reaction of acetic acid and nitric acid under the catalysis of sulfuric acid to generate nitro-acetic acid, and then the nitro-acetic acid is dehydrated to generate nitro-acetamide .Molecular Structure Analysis

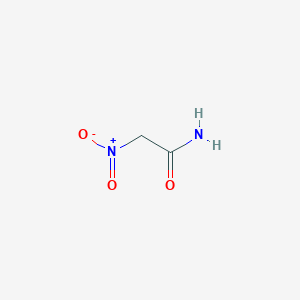

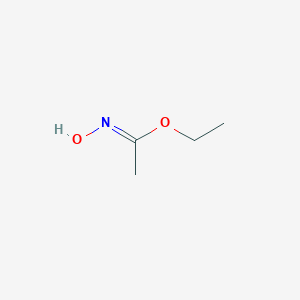

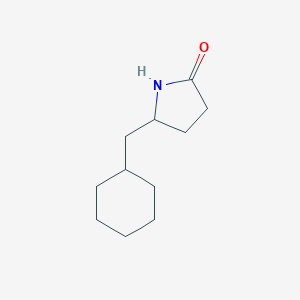

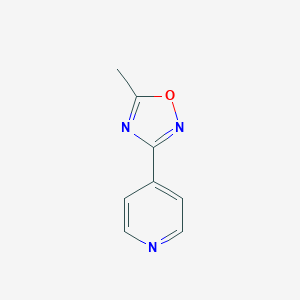

The molecular structure of Nitroacetamide consists of 10 bonds in total. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 nitro group (aliphatic) .Chemical Reactions Analysis

The reactivity of Nitroacetamide has been studied using computational methods based on approximate density-functional theory of valence electrons . The high acidity of the C-H bond at the α position in nitro compounds when the amide linkage an ammonium group is inserted into the α substituent has been explained .Physical And Chemical Properties Analysis

Nitroacetamide has a molar mass of 104.06 and a predicted density of 1.385±0.06 g/cm3 . It has a melting point of 106-107 °C and a predicted boiling point of 336.1±25.0 °C . The flash point is 157.1°C and the vapor pressure is 0.000115mmHg at 25°C . The predicted pKa is 6.20±0.29 .Aplicaciones Científicas De Investigación

1. Metal-free α-arylation of α-fluoro-α-nitroacetamides

- Summary of Application: This research presents a mild and efficient metal-free arylation of α-fluoro-α-nitroacetamides employing diaryliodonium salts . The process involves the use of a broad range of diaryliodonium salts and α-fluoro-α-nitroacetamides containing sensitive functional groups .

- Methods of Application: The protocol involves the use of diaryliodonium salts and α-fluoro-α-nitroacetamides. The synthetic value of this novel protocol was further highlighted by extending the α-arylation to α-cyano-α-fluoroacetamides .

- Results or Outcomes: The arylated products were yielded in good amounts. This method is significant as it introduces fluoroalkyl groups into arenes, which is a relevant task in the field .

2. Probing Reactivity with External Forces: The Case of Nitroacetamides in Water

- Summary of Application: This research probes the reactivity changes in nitroacetamides in water using a statistical sample of molecular configurations . The study aims to explain the high acidity of C-H bond at position in nitro compounds when the amide linkage an ammonium group is inserted into the substituent .

- Methods of Application: The method is based on approximate density-functional theory of valence electrons that can be applied within a large high-performance computational infrastructure .

- Results or Outcomes: The final goal of the models is to investigate the mechanism of the nitroacetamide deprotonation reaction within a density-functional theory (DFT) approximation of electrons in a system composed of the solute nitroacetamide compound and a sample of solvent water molecules .

3. Nitro Chemistry Advances

- Summary of Application: Nitro compounds, including nitroacetamides, are useful reagents in synthetic organic chemistry . They are precursors of dipoles in 1,3-dipolar cycloaddition, a source of carbon nucleophiles in conjugated additions and nitro aldol (Henry) reaction, and a substrate in Nef reaction .

- Methods of Application: The application of nitroacetamides in these reactions involves various synthetic methods, including the use of nitro compounds in the elaborate syntheses such as controlling reactivity and stereochemistry .

- Results or Outcomes: The development of new synthetic methods has also progressed using a combination of the diverse properties of nitro groups in past decades .

4. Probing Reactivity with External Forces

- Summary of Application: This research investigates the mechanism of the nitroacetamide deprotonation reaction within a density-functional theory (DFT) approximation of electrons in a system composed of the solute nitroacetamide compound and a sample of solvent water molecules .

- Methods of Application: The method is based on advanced computational experiments, where the geminal proton is smoothly moved to the solvent bath .

- Results or Outcomes: The contribution of the solvent molecules interacting with the solute to the proton transfer mechanism is made evident .

5. Nitro Chemistry Advances

- Summary of Application: Nitro compounds, including nitroacetamides, are useful reagents in synthetic organic chemistry . They are precursors of dipoles in 1,3-dipolar cycloaddition, a source of carbon nucleophiles in conjugated additions and nitro aldol (Henry) reaction, and a substrate in Nef reaction .

- Methods of Application: The application of nitroacetamides in these reactions involves various synthetic methods, including the use of nitro compounds in the elaborate syntheses such as controlling reactivity and stereochemistry .

- Results or Outcomes: The development of new synthetic methods has also progressed using a combination of the diverse properties of nitro groups in past decades .

6. Understanding the Exceptional Properties of Nitroacetamides in Water

- Summary of Application: This research investigates the effect of substituents on acidity of protons geminal to the nitro group with new p measurements and electronic structure models, the latter including explicit water environment .

- Methods of Application: The method is based on advanced computational experiments, where the geminal proton is smoothly moved to the solvent bath .

- Results or Outcomes: The contribution of the solvent molecules interacting with the solute to the proton transfer mechanism is made evident .

Safety And Hazards

Direcciones Futuras

Future research on Nitroacetamide could focus on its reactivity and potential applications. For instance, a study has shown that Nitroacetamide derivatives show good herbicidal activity against weeds and high plant growth regulating activity against Rice, with acetohydroxyacid synthase (AHAS) as the primary target site . Another study has used a novel and simple method based on approximate density-functional theory of valence electrons to probe changes in reactivity by slight modifications of a given molecular scaffold .

Propiedades

IUPAC Name |

2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299360 | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroacetamide | |

CAS RN |

14011-21-3 | |

| Record name | 14011-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)